1H-Benz(E)isoindol-1-one, 2,3-dihydro-2-((3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-
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Overview
Description
CR-3124, also known as 2-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2,3-dihydro-1H-benzo[e]isoindol-1-one, is a small molecule drug with the molecular formula C20H22N2O . It is a potent 5-HT3 receptor antagonist, which means it blocks the action of serotonin at the 5-HT3 receptor . This compound has been studied for its potential therapeutic applications in various nervous system diseases, digestive system disorders, and other conditions .
Preparation Methods
The synthesis of CR-3124 involves several steps, starting with the preparation of the key intermediate, 8-methyl-8-azabicyclo[3.2.1]octane-3-one. This intermediate is then reacted with 2,3-dihydro-1H-benzo[e]isoindol-1-one under specific conditions to yield the final product . The reaction typically requires the use of a strong base, such as sodium hydride, and an aprotic solvent, such as dimethylformamide, to facilitate the formation of the desired product .
Chemical Reactions Analysis
CR-3124 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, in basic solution, hydrogen peroxide can oxidize CR-3124 to form a chromate ion . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a model compound to study the behavior of 5-HT3 receptor antagonists . In biology and medicine, CR-3124 has shown promise in the treatment of conditions such as fibromyalgia, inflammatory bowel diseases, and nausea . Additionally, it has been investigated for its potential use in the treatment of nervous system diseases and digestive system disorders .
Mechanism of Action
The mechanism of action of CR-3124 involves its antagonistic effect on the 5-HT3 receptor . By blocking the action of serotonin at this receptor, CR-3124 can modulate various physiological processes, including neurotransmission and gastrointestinal motility . The molecular targets of CR-3124 include the 5-HT3 receptor, and its effects are mediated through the inhibition of serotonin binding .
Comparison with Similar Compounds
CR-3124 is unique among 5-HT3 receptor antagonists due to its specific chemical structure and high potency . Similar compounds include ondansetron, granisetron, and palonosetron, which also act as 5-HT3 receptor antagonists . CR-3124 has shown distinct pharmacokinetic properties and a different side effect profile compared to these other compounds .
Properties
CAS No. |
263896-41-9 |
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Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-benzo[g]isoindol-1-one |
InChI |
InChI=1S/C20H22N2O/c1-21-15-8-9-16(21)11-17(10-15)22-12-14-7-6-13-4-2-3-5-18(13)19(14)20(22)23/h2-7,15-17H,8-12H2,1H3/t15-,16+,17? |
InChI Key |
RCJGTDKFZCRBAH-SJPCQFCGSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)N3CC4=C(C3=O)C5=CC=CC=C5C=C4 |
SMILES |
CN1C2CCC1CC(C2)N3CC4=C(C3=O)C5=CC=CC=C5C=C4 |
Canonical SMILES |
CN1C2CCC1CC(C2)N3CC4=C(C3=O)C5=CC=CC=C5C=C4 |
Synonyms |
CR3124 endo-2-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-1H-benz(e)isoindol-1-one |
Origin of Product |
United States |
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